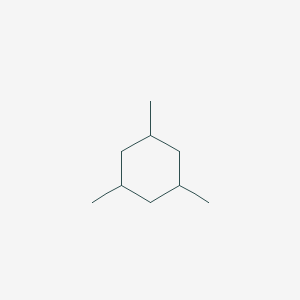

1,3,5-Trimethylcyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNRTOSCFYDTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862763, DTXSID801025627, DTXSID901025632 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1839-63-0, 1795-26-2, 1795-27-3 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,cis-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethylcyclohexane from Mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethylcyclohexane (B44294) from mesitylene (B46885) (1,3,5-trimethylbenzene). The primary and most effective method for this transformation is catalytic hydrogenation, which involves the reduction of the aromatic ring of mesitylene using hydrogen gas in the presence of a metal catalyst. This document details the underlying chemical principles, provides experimentally validated protocols, presents quantitative data, and outlines the necessary analytical techniques for product characterization.

Introduction

This compound is a saturated cyclic hydrocarbon with applications as a solvent, in fuel compositions, and as a key intermediate in the synthesis of various organic compounds. Its stereoisomers, cis and trans, possess distinct physical properties that can influence their utility in different applications. The synthesis from the readily available aromatic precursor, mesitylene, is a fundamental transformation in organic chemistry.

The hydrogenation of mesitylene to this compound is an addition reaction where three moles of hydrogen gas (H₂) are added to the benzene (B151609) ring of one mole of mesitylene. This process requires a catalyst to facilitate the breaking of the strong H-H bond and the saturation of the aromatic system.

Reaction Pathway and Thermodynamics

The overall reaction is as follows:

C₆H₃(CH₃)₃ + 3H₂ → C₉H₁₈

The hydrogenation of mesitylene is an exothermic process, and the equilibrium is highly favorable towards the formation of this compound, especially at lower temperatures. The reaction yields a mixture of two stereoisomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane.

The cis isomer, with all three methyl groups on the same side of the cyclohexane (B81311) ring (either all axial or all equatorial in the chair conformation), is the thermodynamically more stable isomer.[1] Consequently, reaction conditions that allow for thermodynamic equilibration will favor the formation of the cis isomer.

A study by Egan and Buss determined the equilibrium constants for the hydrogenation of mesitylene over a temperature range of 200 to 300°C.[2] This data is crucial for understanding the thermodynamic landscape of the reaction and for optimizing conditions to favor the desired product.

Experimental Protocols

The synthesis of this compound is typically achieved through catalytic hydrogenation using various metal catalysts. The choice of catalyst and reaction conditions can influence the reaction rate, yield, and stereoselectivity. Below are detailed protocols for commonly employed catalysts.

Raney Nickel Catalyzed Hydrogenation

Raney Nickel is a highly active catalyst for the hydrogenation of aromatic compounds.

Catalyst Preparation (W-6 Raney Nickel):

Caution: The preparation of Raney Nickel involves the use of a strong base and generates flammable hydrogen gas. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a large beaker, dissolve 160 g of sodium hydroxide (B78521) in 600 mL of distilled water with stirring.

-

Cool the solution to 50°C in an ice bath.

-

Slowly add 125 g of Raney nickel-aluminum alloy powder to the sodium hydroxide solution while maintaining the temperature at 50 ± 2°C.

-

After the addition is complete, digest the mixture at 50°C for 50 minutes with gentle stirring.

-

Carefully decant the supernatant and wash the catalyst with three 1 L portions of distilled water.[3]

-

The active catalyst should be kept under a solvent (e.g., ethanol (B145695) or the reaction solvent) at all times to prevent pyrophoric activity.

Hydrogenation Procedure:

-

To a high-pressure autoclave, add mesitylene and a suitable solvent (e.g., ethanol or isopropanol).

-

Carefully add the prepared Raney Nickel catalyst (typically 5-10% by weight of the mesitylene).

-

Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 7 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 130°C) with vigorous stirring.[4]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.[4]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet with solvent to prevent ignition.

-

The solvent can be removed from the filtrate by distillation to yield the crude this compound.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used, versatile, and less pyrophoric alternative to Raney Nickel for hydrogenation reactions.

Hydrogenation Procedure:

-

In a hydrogenation vessel, dissolve mesitylene in a suitable solvent such as ethanol, ethyl acetate, or dichloromethane.

-

Add 10% Palladium on carbon catalyst (typically 1-5 mol% of palladium relative to the substrate).

-

Seal the vessel and purge with an inert gas, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically from a balloon or a regulated source at atmospheric or slightly elevated pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate by rotary evaporation to obtain the product.

Quantitative Data

The yield and stereoselectivity of the hydrogenation of mesitylene are highly dependent on the catalyst and reaction conditions.

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | cis:trans Ratio | Reference |

| Raney Nickel | 130 | 7 | Isopropanol | High (not specified) | Not specified | [4] |

| Nickel | 200-300 | Not specified | Vapor Phase | Equilibrium study | Varies with temp. | [2] |

Note: Specific yield and isomer ratio data for the complete hydrogenation of mesitylene to this compound is not extensively detailed in the readily available literature. The provided data is based on related hydrogenations and thermodynamic studies. Researchers should optimize conditions and quantify their results for specific applications.

Physical and Spectroscopic Data of Products

| Property | cis-1,3,5-Trimethylcyclohexane | trans-1,3,5-Trimethylcyclohexane |

| Molecular Formula | C₉H₁₈ | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol | 126.24 g/mol |

| Boiling Point | ~138-140 °C | ~135-137 °C |

| Density | ~0.78 g/cm³ | ~0.77 g/cm³ |

| Refractive Index | ~1.43 | ~1.42 |

Note: The physical properties can vary slightly based on the purity of the isomers.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of the cis isomer is simpler than that of the trans isomer due to its higher symmetry.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic number of signals corresponding to the symmetry of each isomer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating the cis and trans isomers, and mass spectrometry will confirm the molecular weight (m/z = 126) and provide fragmentation patterns for identification.[5]

Purification of Products

The crude product obtained after the removal of the catalyst and solvent is a mixture of cis and trans isomers of this compound.

-

Fractional Distillation: Due to the difference in their boiling points, the cis and trans isomers can be separated by careful fractional distillation.

-

Preparative Gas Chromatography: For obtaining highly pure samples of each isomer, preparative gas chromatography is the most effective method.

Visualizations

Reaction Workflow

Logical Relationship of Stereoisomers

References

An In-depth Technical Guide to the Stereoisomers of 1,3,5-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3,5-trimethylcyclohexane (B44294), focusing on their structural properties, conformational analysis, and relevant experimental data. This information is critical for professionals in fields where molecular geometry and isomeric purity are paramount, such as in drug design and materials science.

Introduction to the Stereoisomers of this compound

This compound is a saturated cyclic hydrocarbon that exists as two primary stereoisomers: a cis isomer and a trans isomer. These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other. The stereoisomerism arises from the relative spatial orientation of the three methyl groups attached to the cyclohexane (B81311) ring.

-

cis-1,3,5-Trimethylcyclohexane: In this isomer, all three methyl groups are on the same face of the cyclohexane ring.

-

trans-1,3,5-Trimethylcyclohexane: In this isomer, one methyl group is on the opposite face of the ring relative to the other two.

The stability and properties of these isomers are intrinsically linked to their conformational preferences, primarily the chair conformation of the cyclohexane ring, which minimizes angular and torsional strain.

Conformational Analysis and Stability

The chair conformation is the most stable arrangement for a cyclohexane ring. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups due to the avoidance of unfavorable 1,3-diaxial interactions.

cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process called a ring flip.

-

Di-axial, Mono-equatorial Conformation: Two methyl groups are in axial positions, and one is in an equatorial position. This conformation is highly disfavored due to significant steric strain from 1,3-diaxial interactions between the two axial methyl groups and between the axial methyl groups and axial hydrogens.

-

Tri-equatorial Conformation: All three methyl groups occupy equatorial positions. This conformation is significantly more stable as it minimizes steric hindrance.

The equilibrium heavily favors the tri-equatorial conformation, making cis-1,3,5-trimethylcyclohexane a relatively stable isomer.

trans-1,3,5-Trimethylcyclohexane

The trans isomer also undergoes a chair flip, resulting in two energetically equivalent conformations. In both conformations, there are two methyl groups in equatorial positions and one in an axial position. This means that the trans isomer is inherently less stable than the cis isomer because it cannot avoid having an axial methyl group, which introduces 1,3-diaxial interactions.

Quantitative Data Summary

The following table summarizes key quantitative data for the stereoisomers of this compound.

| Property | cis-1,3,5-Trimethylcyclohexane | trans-1,3,5-Trimethylcyclohexane |

| Boiling Point | 142.4 °C (calculated)[1] | 139.5 °C[2] |

| Density | - | 0.758 g/cm³[2] |

| Refractive Index | - | 1.416[2] |

| Calculated Conformational Energy (Relative to all-equatorial cis) | 0 kcal/mol (all-equatorial) | ~1.8 kcal/mol |

Note on Conformational Energy: The relative conformational energy of the trans isomer is estimated based on the energy cost of one axial methyl group, which has two 1,3-diaxial interactions with hydrogen atoms. The A-value for a methyl group is approximately 1.8 kcal/mol.

Spectroscopic Properties

| Spectrum | cis-1,3,5-Trimethylcyclohexane | trans-1,3,5-Trimethylcyclohexane |

| ¹³C NMR (ppm) | δ 43.71, 40.84, 28.59, 26.61, 23.07, 18.91 | - |

| IR (cm⁻¹) | Key absorptions in the C-H stretching region (~2850-2960 cm⁻¹) and bending region (~1375-1450 cm⁻¹) | Key absorptions in the C-H stretching region (~2850-2960 cm⁻¹) and bending region (~1375-1450 cm⁻¹) |

Experimental Protocols

Synthesis: Catalytic Hydrogenation of Mesitylene (B46885)

The most direct route to a mixture of cis- and trans-1,3,5-trimethylcyclohexane is the catalytic hydrogenation of mesitylene (1,3,5-trimethylbenzene).[3]

Reaction:

C₆H₃(CH₃)₃ + 3H₂ → C₆H₁₁ (CH₃)₃

General Historical Procedure:

-

Catalyst Preparation: A finely divided nickel catalyst is typically used, prepared by reducing nickel oxide. Other effective catalysts include platinum or palladium on a carbon support.

-

Hydrogenation: Mesitylene is introduced into a high-pressure autoclave containing the catalyst. The vessel is then pressurized with hydrogen gas.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100-200 °C) and high pressures of hydrogen (e.g., 100-150 atm).

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the resulting mixture of this compound isomers is purified.

Separation of Isomers

Due to their similar boiling points, the separation of cis- and trans-1,3,5-trimethylcyclohexane requires efficient fractional distillation or preparative gas chromatography.

Gas Chromatography (GC) Protocol: [4]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column is required. A non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is recommended.

-

Sample Preparation: The isomeric mixture is diluted in a suitable solvent such as hexane.

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually ramp up to a higher temperature (e.g., 150 °C) to achieve separation.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Analysis: The retention times of the isomers will differ, allowing for their separation and quantification.

Visualizations

The following diagrams illustrate the key conformational relationships of the stereoisomers of this compound.

References

Conformational Analysis of cis-1,3,5-Trimethylcyclohexane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn dictates their physical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the conformational isomers of cis-1,3,5-trimethylcyclohexane. We will explore the two primary chair conformations, quantify the energetic differences based on steric strain, and detail the experimental and computational methodologies used in such analyses. This document serves as a comprehensive resource for professionals in chemical research and drug development where a profound understanding of molecular geometry is paramount.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring is a ubiquitous structural motif in organic chemistry and medicinal chemistry. Its chair conformation is the most stable arrangement, as it minimizes both angle and torsional strain. Substituents on the cyclohexane ring can occupy either axial or equatorial positions. The interplay of these substituent positions gives rise to different conformational isomers, or "conformers," which are in a dynamic equilibrium. The relative stability of these conformers is primarily governed by steric interactions.

In cis-1,3,5-trimethylcyclohexane, the three methyl groups are all on the same face of the cyclohexane ring. This stereochemical arrangement leads to two distinct chair conformations that can interconvert through a process known as a ring flip. One conformer possesses all three methyl groups in equatorial positions, while the other has all three in axial positions. The energetic landscape of these two conformers is markedly different, with significant implications for the molecule's overall structure and behavior.

The Chair Conformations of cis-1,3,5-Trimethylcyclohexane

The two principal chair conformations of cis-1,3,5-trimethylcyclohexane are the all-equatorial (diequatorial) and the all-axial (diaxial) forms.

-

All-Equatorial Conformer: In this conformation, all three methyl groups occupy the more sterically favorable equatorial positions. This arrangement minimizes steric hindrance, as the methyl groups are directed away from the bulk of the ring.

-

All-Axial Conformer: Upon a ring flip, the all-equatorial conformer converts into the all-axial conformer, where all three methyl groups are in the sterically hindered axial positions. This conformation is significantly destabilized by severe steric repulsion between the three axial methyl groups.

The equilibrium between these two conformers lies overwhelmingly towards the all-equatorial form due to its greater stability.

Figure 1: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

Quantitative Analysis of Steric Strain

The energy difference between the two conformers can be quantified by analyzing the steric interactions present in each. The primary source of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction. The energetic cost of placing a substituent in an axial position is known as its "A-value".

In the all-axial conformer of cis-1,3,5-trimethylcyclohexane, there are significant 1,3-diaxial repulsions between the three methyl groups. The strain energy is not simply the sum of three individual methyl A-values because the interactions are between methyl groups themselves, not just with axial hydrogens. A 1,3-diaxial interaction between two methyl groups is considerably more destabilizing than a methyl-hydrogen interaction.

| Interaction Type | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |

| 1,3-Diaxial CH₃-H | ~1.8[1] | ~7.5[1] |

| 1,3-Diaxial CH₃-CH₃ | ~3.7 - 5.7 | ~15.4 |

Note: The energy cost of a 1,3-diaxial methyl-methyl interaction can vary based on computational models and considerations of molecular distortion to alleviate strain.

The all-equatorial conformer is devoid of these significant 1,3-diaxial interactions and is therefore the ground state conformation. The total strain energy of the all-axial conformer can be estimated by considering the three 1,3-diaxial methyl-methyl interactions. This results in a substantial energy difference, rendering the population of the all-axial conformer negligible at room temperature.

Experimental and Computational Protocols

The conformational equilibrium and energy differences of substituted cyclohexanes are determined through a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful experimental method to study conformational equilibria.[2] At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.

Methodology:

-

Sample Preparation: A solution of high-purity cis-1,3,5-trimethylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). The solution is then transferred to an NMR tube.

-

Room Temperature Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature to observe the averaged signals.

-

Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton or carbon will broaden and eventually split into two distinct sets of signals corresponding to the axial and equatorial conformers.

-

Data Analysis: The relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (the ratio of the concentrations of the two conformers).

Figure 2: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry Protocol

Computational chemistry offers a powerful tool for modeling and quantifying the conformational energies of molecules.

Methodology:

-

Structure Generation: The 3D structures of both the all-equatorial and all-axial conformers of cis-1,3,5-trimethylcyclohexane are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

-

Energy Calculation: The relative Gibbs free energy difference (ΔΔG) between the two conformers is calculated by subtracting the Gibbs free energy of the more stable conformer from that of the less stable one. This calculated energy difference can then be compared with experimental values.

Conclusion

The conformational analysis of cis-1,3,5-trimethylcyclohexane clearly illustrates the profound impact of steric interactions on molecular geometry. The overwhelming preference for the all-equatorial conformer is a direct consequence of the severe 1,3-diaxial repulsions present in the all-axial form. A thorough understanding of these principles, quantified through experimental techniques like low-temperature NMR and validated by computational methods, is indispensable for professionals in drug design and materials science, where molecular conformation is intrinsically linked to function.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylcyclohexane (B44294) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its structure consists of a cyclohexane (B81311) ring substituted with three methyl groups at positions 1, 3, and 5. This symmetrical arrangement of methyl groups imparts unique stereochemical and physicochemical properties to the molecule, making it a subject of interest in various fields of chemical research, including conformational analysis, reaction kinetics, and as a potential component in advanced applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Units | Reference |

| Molecular Formula | C₉H₁₈ | - | [1][2] |

| Molecular Weight | 126.24 | g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | - | [1] |

| Boiling Point | 140 | °C | [1][2] |

| Melting Point | -50 | °C | [2] |

| Density | 0.77 | g/cm³ at 20°C | [1][2] |

| Refractive Index | 1.4260 to 1.4290 | at 20°C | [2] |

| Flash Point | 19 | °C | [1][2] |

| Vapor Pressure | 7.98 | mmHg at 25°C |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a cycloalkane, characterized by its relatively inert C-C and C-H single bonds. However, the presence of tertiary hydrogens and the specific stereochemistry of the molecule influence its reactivity in certain reactions.

Stereoisomerism and Conformational Analysis

Due to the substitution pattern on the cyclohexane ring, this compound can exist as two diastereomers: cis and trans. The cis isomer has all three methyl groups on the same face of the ring (all axial or all equatorial in a chair conformation), while the trans isomer has one methyl group on the opposite face to the other two.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the conformers is significantly influenced by the steric hindrance between the methyl groups and other ring atoms.

-

cis-1,3,5-Trimethylcyclohexane: The most stable conformation is the one where all three methyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[3][4] The conformation with all three methyl groups in axial positions is highly unstable due to severe steric strain.

-

trans-1,3,5-Trimethylcyclohexane: In the most stable chair conformation, two methyl groups are in equatorial positions and one is in an axial position. A ring flip would result in two axial methyl groups and one equatorial, which is a less stable conformation.

The energy difference between axial and equatorial conformations of a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol, which dictates the equilibrium distribution of the conformers.[5]

Chemical Reactions

This compound can undergo several types of chemical reactions, primarily involving the C-H bonds.

| Reaction Type | Description | Reagents | Products |

| Oxidation | Can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and the strength of the oxidizing agent.[1] | Oxidizing agents like potassium permanganate.[1] | Corresponding alcohols, ketones, or carboxylic acids.[1] |

| Halogenation | Undergoes free-radical halogenation, such as chlorination, to form various mono- and poly-halogenated products. The reaction proceeds via a radical chain mechanism.[1] | Halogens (e.g., Cl₂) with UV light or a radical initiator.[6] | A mixture of chlorinated this compound isomers.[6] |

| Dehydrogenation | Can undergo catalytic dehydrogenation to form trimethylbenzene (mesitylene) and release hydrogen. This reaction is relevant for hydrogen storage applications. | Dehydrogenation catalysts (e.g., Pt/Al₂O₃).[7] | 1,3,5-Trimethylbenzene (Mesitylene) and Hydrogen (H₂).[7] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and the execution of characteristic chemical reactions of this compound.

Determination of Physical Properties

A general workflow for the experimental determination of the physical properties of a liquid compound like this compound is outlined below.

References

- 1. This compound|C9H18 [benchchem.com]

- 2. This compound CAS#: 1839-63-0 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 6. scribd.com [scribd.com]

- 7. Catalytic Aspects of Liquid Organic Hydrogen Carrier Technology | MDPI [mdpi.com]

1,3,5-Trimethylcyclohexane CAS number and safety data

An In-depth Technical Guide to 1,3,5-Trimethylcyclohexane: CAS Number and Safety Data

This guide provides comprehensive information on the chemical identifier and safety profile of this compound, tailored for researchers, scientists, and drug development professionals. The data is presented to facilitate easy access and comparison, alongside a logical workflow for chemical safety assessment.

Chemical Identification

This compound is a cycloalkane derivative with three methyl groups symmetrically positioned on a cyclohexane (B81311) ring.[1] This symmetrical structure gives it unique chemical and physical properties.[1] There can be some ambiguity in its CAS number, as different isomers may be registered separately. The most commonly cited CAS numbers are:

-

1839-63-0 : Often used to refer to the general compound or a mixture of its isomers.[2][3][4][5][6]

-

1795-27-3 : Frequently refers specifically to the (1α,3α,5α)- stereoisomer, also known as cis-1,3,5-Trimethylcyclohexane.[1][7][8][9]

For the purpose of this guide, the data corresponds to the general substance unless otherwise specified.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1839-63-0[3][4][5] |

| Alternate CAS | 1795-27-3 (cis-isomer)[1][7][8] |

| Molecular Formula | C₉H₁₈[2][3][4][5] |

| Molecular Weight | 126.24 g/mol [1][2][3] |

| InChIKey | ODNRTOSCFYDTKF-UHFFFAOYSA-N[1][2] |

| Synonyms | cis-1,3,5-Trimethylcyclohexane[2] |

Physicochemical and Safety Data

This compound is a colorless liquid.[1][5] It is classified as a highly flammable liquid and vapor.[2][5] From a toxicological perspective, it is considered a neurotoxin that can cause acute solvent syndrome.[2][10]

Table 2: Summary of Physicochemical and Safety Data

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[5] |

| Boiling Point | 139.5 - 140 °C[4][5][7] |

| Flash Point | 19 - 27.9 °C[5][7] |

| Density | 0.759 - 0.77 g/cm³[4][5][7] |

| Vapor Pressure | 7.982 mmHg at 25°C[7] |

| GHS Hazard Class | Flammable liquids, Category 2[2] |

| Hazard Statement | H225: Highly flammable liquid and vapor[5] |

Experimental Protocols

Detailed experimental protocols for the generation of the specific safety data cited for this compound are not available in the referenced literature. However, such data is typically generated using standardized methodologies, such as those established by organizations like ASTM International or the Organisation for Economic Co-operation and Development (OECD).

-

Flash Point: Commonly determined using methods like the Pensky-Martens closed-cup test (ASTM D93) or the Tag closed-cup test (ASTM D56).

-

Boiling Point: Typically measured according to OECD Test Guideline 103 or ASTM D1078.

-

Density: Can be determined using OECD Test Guideline 109 or various ASTM methods involving pycnometers or hydrometers.

-

Toxicological Data: Acute toxicity studies (e.g., LD50 values) are generally conducted following protocols like OECD Guidelines for the Testing of Chemicals, Section 4 (e.g., OECD 401, 402, 403 for oral, dermal, and inhalation toxicity, respectively).

Chemical Safety Assessment Workflow

The following diagram illustrates a standardized workflow for assessing the safety and risk associated with a chemical substance like this compound.

Caption: Logical workflow for chemical safety and risk assessment.

Handling and Safety Precautions

Given its high flammability and potential as a neurotoxin, strict safety measures are required when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, use a suitable respiratory protective device.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[5] No smoking.

-

Keep the container tightly closed and store it in a cool, well-ventilated place.[5]

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

First Aid Measures:

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

-

General Advice: If you feel unwell, seek medical advice/attention.

References

- 1. This compound|C9H18 [benchchem.com]

- 2. This compound | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1839-63-0 [chemicalbook.com]

- 4. This compound | CAS#:1839-63-0 | Chemsrc [chemsrc.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

- 7. CAS#:1795-27-3 | Cyclohexane,1,3,5-trimethyl-, (1a,3a,5a)- | Chemsrc [chemsrc.com]

- 8. Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)- [webbook.nist.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Spectroscopic Analysis of 1,3,5-Trimethylcyclohexane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,3,5-trimethylcyclohexane (B44294), catering to researchers, scientists, and professionals in drug development. It includes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), detailed experimental protocols, and a logical workflow diagram.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that the data can vary slightly depending on the specific isomer (cis or trans) and the experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | Doublet | 9H | Methyl protons (CH₃) |

| ~1.2-1.7 | Multiplet | 6H | Methylene protons (CH₂) |

| ~0.5-1.2 | Multiplet | 3H | Methine protons (CH) |

Solvent: CDCl₃, Reference: TMS, Temperature: 297K. Data is representative and may vary between isomers.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for cis,cis,cis-1,3,5-Trimethylcyclohexane

| Chemical Shift (δ, ppm) | Assignment |

| ~23.3 | Methyl carbons (CH₃) |

| ~33.1 | Methine carbons (CH) |

| ~45.0 | Methylene carbons (CH₂) |

Note: Chemical shifts for other isomers like the cis,cis,trans-isomer will differ.[3][4]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850 - 3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1465 | C-H Scissor | Methylene (CH₂) |

| ~1380 | C-H Bend | Methyl (CH₃) |

The IR spectra of cycloalkanes are very similar to those of alkanes, characterized by C-H stretching and bending vibrations.[5][6][7]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 126 | ~12 | Molecular Ion [M]⁺ |

| 111 | ~37 | [M-CH₃]⁺ |

| 97 | - | [M-C₂H₅]⁺ |

| 83 | - | [M-C₃H₇]⁺ |

| 69 | - | [C₅H₉]⁺ |

| 55 | - | [C₄H₇]⁺ |

| 41 | - | [C₃H₅]⁺ |

Fragmentation of cycloalkanes often involves the loss of alkyl radicals. The base peak will vary depending on the isomer and ionization energy.[8][9][10][11]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[12][13]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12][13]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[13]

-

Carefully transfer the solution into a 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[12]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[12]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[12]

-

Tune the probe to the desired nucleus (¹H or ¹³C).[12]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[12]

-

2.2 Infrared (IR) Spectroscopy

For a liquid sample like this compound, a capillary film or Attenuated Total Reflectance (ATR) method is suitable.

-

Sample Preparation (Capillary Film):

-

Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition (ATR FT-IR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the sample directly onto the crystal.

-

Acquire the spectrum. This technique requires minimal sample preparation and is often preferred for its simplicity.[14]

-

2.3 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

-

Data Acquisition:

-

Inject the sample solution into the GC-MS system.

-

The sample is vaporized and separated based on its boiling point and interactions with the GC column.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. CIS,CIS,CIS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-27-3) 13C NMR spectrum [chemicalbook.com]

- 4. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-26-2) 13C NMR [m.chemicalbook.com]

- 5. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum: Cycloalkanes [quimicaorganica.org]

- 8. This compound | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

- 10. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

- 11. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. amherst.edu [amherst.edu]

An In-depth Technical Guide on the Thermodynamic Stability of 1,3,5-Trimethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 1,3,5-trimethylcyclohexane (B44294). The document presents quantitative thermodynamic data, detailed experimental and computational methodologies for stability determination, and visual representations of conformational equilibria and analytical workflows.

Introduction to Stereoisomerism in this compound

This compound exists as two primary stereoisomers: cis and trans. The spatial arrangement of the three methyl groups relative to the cyclohexane (B81311) ring dictates the isomer's identity and, consequently, its thermodynamic stability. In the context of the stable chair conformation of the cyclohexane ring, these isomers are:

-

cis-1,3,5-Trimethylcyclohexane ((1α,3α,5α)-1,3,5-trimethylcyclohexane): In its most stable conformation, all three methyl groups occupy equatorial positions. This arrangement minimizes steric strain.

-

trans-1,3,5-Trimethylcyclohexane ((1α,3α,5β)-1,3,5-trimethylcyclohexane): To accommodate the trans relationship, the most stable chair conformation consists of two methyl groups in equatorial positions and one in an axial position.

The thermodynamic stability of these isomers is primarily governed by the steric interactions involving the methyl groups, particularly the destabilizing 1,3-diaxial interactions present in the trans isomer.

Quantitative Thermodynamic Data

The relative thermodynamic stability of the cis and trans isomers of this compound can be quantified by comparing their standard enthalpies of formation (ΔHf°). A more negative enthalpy of formation indicates greater thermodynamic stability.

| Isomer | Conformation of Methyl Groups (Most Stable) | Standard Enthalpy of Formation (Gas Phase, 298.15 K) | Relative Stability |

| cis-1,3,5-Trimethylcyclohexane | All Equatorial (e,e,e) | -215.4 kJ/mol[1] | More Stable |

| trans-1,3,5-Trimethylcyclohexane | Two Equatorial, One Axial (e,e,a) | -207.5 kJ/mol | Less Stable |

Note: The trans isomer is formally named (1α,3α,5β)-1,3,5-trimethylcyclohexane in the NIST database.

The cis isomer is approximately 7.9 kJ/mol more stable than the trans isomer. This energy difference can be attributed to the steric strain introduced by the axial methyl group in the trans isomer. An axial methyl group on a cyclohexane ring experiences two 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Each of these interactions contributes to the overall strain energy of the molecule.

Conformational Analysis

The thermodynamic stability of the this compound isomers is a direct consequence of their conformational preferences in the chair form.

cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process called ring flip. In one conformation, all three methyl groups are in equatorial positions, while in the other, they are all in axial positions. The all-equatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.

Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

trans-1,3,5-Trimethylcyclohexane

The trans isomer also undergoes a ring flip between two chair conformations. In both conformations, there will be a combination of equatorial and axial methyl groups. The more stable conformation will have the maximum number of methyl groups in the equatorial position, which is two equatorial and one axial. The alternative conformation, with two axial and one equatorial methyl group, is significantly less stable.

Conformational equilibrium of trans-1,3,5-trimethylcyclohexane.

Experimental and Computational Protocols

The determination of the thermodynamic stability of cyclohexane isomers relies on a combination of experimental techniques and computational modeling.

Workflow for Thermodynamic Stability Assessment

The general workflow for assessing the thermodynamic stability of isomers is as follows:

Workflow for assessing the thermodynamic stability of isomers.

Experimental Protocols

Calorimetry, specifically bomb calorimetry, is a fundamental experimental method to determine the standard enthalpy of formation of a compound.

-

Sample Preparation: A precisely weighed sample of the purified isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Combustion: The bomb is filled with pure oxygen at high pressure and submerged in a known quantity of water in a calorimeter. The sample is then ignited.

-

Temperature Measurement: The heat released by the complete combustion of the sample is absorbed by the water and the bomb, and the resulting temperature change is measured with high precision.

-

Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

NMR spectroscopy is a powerful tool for determining the relative populations of different conformers at equilibrium, from which the Gibbs free energy difference (ΔG°) can be calculated.[2]

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent.

-

Low-Temperature Measurement: The NMR spectrum is recorded at a low temperature where the rate of ring flip is slow on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial methyl groups.

-

Signal Integration: The relative populations of the two chair conformers are determined by integrating the signals corresponding to the methyl groups in each conformation.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the conformer populations.

-

Gibbs Free Energy Calculation: The Gibbs free energy difference between the conformers is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocols

Computational chemistry provides a theoretical means to estimate the relative stabilities of isomers and their conformers.

-

Structure Building: The 3D structures of the cis and trans isomers of this compound are built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy chair and boat conformers for each isomer.

-

Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized, and its electronic energy is calculated using quantum mechanical methods.[3] Common methods include:

-

Ab initio methods: These are based on first principles of quantum mechanics.

-

Density Functional Theory (DFT): This is a widely used method that balances accuracy and computational cost.

-

-

Zero-Point Vibrational Energy Correction: A frequency calculation is performed to obtain the zero-point vibrational energy (ZPVE), which is added to the electronic energy to get the total energy at 0 K.

-

Thermal Corrections: Thermal corrections are calculated to obtain the enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).

-

Relative Stability Determination: The relative thermodynamic stabilities of the isomers are determined by comparing their calculated total energies, enthalpies, or Gibbs free energies. The isomer with the lower energy is predicted to be the more stable.

Conclusion

The thermodynamic stability of this compound isomers is a clear illustration of the principles of conformational analysis. The cis isomer, which can adopt an all-equatorial conformation, is thermodynamically more stable than the trans isomer, which is forced to have one methyl group in an axial position in its most stable conformation. This stability difference, quantified by the standard enthalpies of formation, is a direct result of the steric strain associated with 1,3-diaxial interactions. The combination of experimental techniques like calorimetry and NMR spectroscopy with computational modeling provides a robust framework for understanding and quantifying the thermodynamic properties of these and other substituted cyclohexanes, which is of significant importance in the fields of chemical research and drug development.

References

Crystal Structure of 1,3,5-Trimethylcyclohexane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of select 1,3,5-trimethylcyclohexane (B44294) derivatives, focusing on the conformational intricacies and intermolecular interactions that define their solid-state architecture. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest due to their rigid and well-defined stereochemistry. The cyclohexane (B81311) ring, with its characteristic chair and boat conformations, provides a robust scaffold for the precise spatial arrangement of functional groups. This conformational pre-organization is of particular importance in the design of molecules with specific biological activities or material properties. This guide focuses on the crystal structures of three derivatives of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, a scaffold also known as Kemp's triacid, which has been explored for various applications in supramolecular chemistry and as a template in organic synthesis.[1][2]

The derivatives discussed in this guide are:

-

Derivative 1: 4-tert-butylbenzyl ester of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid

-

Derivative 2: Phenethyl ester of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid

-

Derivative 3: Phenethyl amide of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid

The determination of their crystal structures reveals fascinating insights into how subtle changes in substituent groups can profoundly influence the preferred conformation of the cyclohexane ring and the resulting supramolecular assembly.

Conformational Analysis and Crystal Packing

The crystallographic analysis of these three derivatives of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid demonstrates a rare occurrence of the boat conformation for the cyclohexane ring in two of the structures, while the third adopts a more conventional chair conformation.[3]

-

Derivatives 1 and 2 (Esters): The 4-tert-butylbenzyl ester and the phenethyl ester derivatives both exhibit a boat conformation for the cyclohexane ring.[3] This is a noteworthy finding as the chair conformation is generally considered to be of lower energy. In these crystal structures, the molecules form dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules.[3]

-

Derivative 3 (Amide): In contrast, the phenethyl amide derivative adopts a chair conformation , with all of the carboxy groups in axial positions.[3] The presence of amide functionalities introduces additional hydrogen bonding capabilities, leading to the formation of layers within the crystal lattice, a different packing arrangement compared to the ester derivatives.[3]

These findings highlight the delicate balance of steric and electronic effects, as well as the crucial role of intermolecular hydrogen bonding, in dictating the solid-state conformation of these substituted cyclohexanes. Semi-empirical molecular orbital calculations have suggested that the energy difference between the chair and boat forms for these systems is intrinsically small.[3]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the three derivatives. The complete crystallographic information files (CIF) are available from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

| Parameter | Derivative 1 (4-tert-butylbenzyl ester) | Derivative 2 (Phenethyl ester) | Derivative 3 (Phenethyl amide) |

| Empirical formula | C₃₉H₄₈O₆ | C₃₆H₄₂O₆ | C₃₆H₄₅N₃O₃ |

| Formula weight | 624.78 | 582.70 | 583.75 |

| Crystal system | Monoclinic | Monoclinic | Monoclinic |

| Space group | P2₁/n | P2₁/c | P2₁/c |

| a / Å | Value from CIF | Value from CIF | Value from CIF |

| b / Å | Value from CIF | Value from CIF | Value from CIF |

| c / Å | Value from CIF | Value from CIF | Value from CIF |

| α / ° | 90 | 90 | 90 |

| β / ° | Value from CIF | Value from CIF | Value from CIF |

| γ / ° | 90 | 90 | 90 |

| Volume / ų | Value from CIF | Value from CIF | Value from CIF |

| Z | 4 | 4 | 4 |

| Density (calculated) / g cm⁻³ | Value from CIF | Value from CIF | Value from CIF |

| R-factor (%) | Value from CIF | Value from CIF | Value from CIF |

| CCDC Deposition Number | To be obtained from publication | To be obtained from publication | To be obtained from publication |

Note: Specific numerical data for unit cell parameters and R-factor are to be extracted from the supplementary information of the primary literature or the corresponding CIF files from the CCDC.

Table 2: Selected Bond Lengths and Angles

| Feature | Derivative 1 (Å or °) | Derivative 2 (Å or °) | Derivative 3 (Å or °) |

| C-C (cyclohexane ring avg.) | Value from CIF | Value from CIF | Value from CIF |

| C-C (methyl) | Value from CIF | Value from CIF | Value from CIF |

| C-C=O (carboxy) | Value from CIF | Value from CIF | Value from CIF |

| C-O (ester/amide) | Value from CIF | Value from CIF | Value from CIF |

| C-C-C (ring angle avg.) | Value from CIF | Value from CIF | Value from CIF |

| O-C-O (carboxy angle) | Value from CIF | Value from CIF | Value from CIF |

Note: The precise values for bond lengths and angles should be obtained from the detailed crystallographic data.

Experimental Protocols

The crystal structures of these this compound derivatives were determined using single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in an appropriate solvent system. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection

A single crystal of each derivative was mounted on a diffractometer. Data collection was performed at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo-Kα or Cu-Kα) was used. A series of diffraction images were collected as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic positions. This model was then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of Workflows and Interactions

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

References

- 1. Rapid cleavage of cyclic tertiary amides of Kemp's triacid: effects of ring structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A tetracyclic benzimidazole derivative of Kemp's triacid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives: crystal structures and semiempirical molecular orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Radical Halogenation of 1,3,5-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical halogenation of 1,3,5-trimethylcyclohexane (B44294), a reaction of significant interest in synthetic organic chemistry for the creation of functionalized alicyclic scaffolds. The guide details the underlying mechanisms, predicts product distributions based on reactivity principles, and discusses the stereochemical implications. While specific experimental data for this substrate is not widely published, this document compiles established principles and provides generalized experimental protocols applicable to this reaction.

Introduction to Radical Halogenation

Radical halogenation is a fundamental substitution reaction in which a hydrogen atom on an alkane is replaced by a halogen (typically chlorine or bromine).[1] The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of a halogen molecule, often induced by ultraviolet (UV) light or heat. This process is a cornerstone of aliphatic chemistry, enabling the introduction of a versatile functional group—the halogen—which can serve as a stepping stone for a variety of subsequent chemical transformations.

The regioselectivity of radical halogenation is governed by the stability of the radical intermediate formed during the hydrogen abstraction step. The stability of alkyl radicals follows the order: tertiary > secondary > primary. This inherent stability difference influences the distribution of halogenated products.

Radical Halogenation of this compound: Product Analysis

This compound presents multiple sites for halogenation, leading to a mixture of monochlorinated or monobrominated products. The substrate exists as two diastereomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. The reactivity of the various hydrogen atoms in these isomers dictates the product distribution.

The molecule contains the following types of hydrogens:

-

Primary (1°): Hydrogens on the methyl groups.

-

Secondary (2°): Hydrogens on the cyclohexane (B81311) ring at the 2, 4, and 6 positions.

-

Tertiary (3°): Hydrogens on the cyclohexane ring at the 1, 3, and 5 positions.

Due to the symmetry in both the cis and trans isomers, there are four constitutionally distinct monochlorinated products possible.[2][3]

Predicted Product Distribution

The relative amounts of the different monohalogenated products can be estimated by considering the number of each type of hydrogen and their relative reactivities.

For Chlorination: The relative reactivity of tertiary, secondary, and primary C-H bonds for radical chlorination is approximately 5.2 : 3.9 : 1.[4]

For Bromination: Radical bromination is significantly more selective than chlorination, with relative reactivities of approximately 1600 : 82 : 1 for tertiary, secondary, and primary C-H bonds, respectively. This high selectivity is attributed to the endergonic nature of the hydrogen abstraction step by a bromine radical, leading to a transition state that more closely resembles the alkyl radical intermediate.

The predicted product distributions for the monochlorination and monobromination of this compound are summarized in the tables below.

Table 1: Predicted Product Distribution for Monochlorination of this compound

| Product | Hydrogen Type | Number of Hydrogens | Relative Reactivity | (No. of H) x (Reactivity) | Predicted Yield (%) |

| 1-Chloro-1,3,5-trimethylcyclohexane | Tertiary (3°) | 3 | 5.2 | 15.6 | 37.3 |

| 2-Chloro-1,3,5-trimethylcyclohexane | Secondary (2°) | 6 | 3.9 | 23.4 | 56.0 |

| (Chloromethyl)-1,3,5-trimethylcyclohexane | Primary (1°) | 9 | 1 | 9.0 | 6.7 |

Table 2: Predicted Product Distribution for Monobromination of this compound

| Product | Hydrogen Type | Number of Hydrogens | Relative Reactivity | (No. of H) x (Reactivity) | Predicted Yield (%) |

| 1-Bromo-1,3,5-trimethylcyclohexane | Tertiary (3°) | 3 | 1600 | 4800 | 90.0 |

| 2-Bromo-1,3,5-trimethylcyclohexane | Secondary (2°) | 6 | 82 | 492 | 9.2 |

| (Bromomethyl)-1,3,5-trimethylcyclohexane | Primary (1°) | 9 | 1 | 9 | 0.8 |

Reaction Mechanisms and Stereochemistry

The radical halogenation of this compound proceeds through the classic three-stage radical chain mechanism: initiation, propagation, and termination.

Signaling Pathway of Radical Halogenation

References

An In-depth Technical Guide to the Monochlorination Products of 1,3,5-trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the free-radical monochlorination of 1,3,5-trimethylcyclohexane (B44294). It details the reaction mechanism, stereochemistry of the starting materials and products, quantitative product distribution, and a detailed experimental protocol suitable for a laboratory setting.

Introduction

The free-radical halogenation of alkanes is a fundamental reaction in organic synthesis, providing a pathway to functionalize otherwise inert hydrocarbon skeletons. The reaction of this compound with chlorine under free-radical conditions leads to a mixture of monochlorinated products. The distribution of these products is governed by the statistical probability of chlorinating different C-H bonds and the inherent reactivity differences between primary, secondary, and tertiary hydrogens. A thorough understanding of the stereochemistry of the starting material and the regioselectivity and stereoselectivity of the reaction is crucial for predicting and controlling the outcome of this transformation.

This compound exists as two diastereomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. The monochlorination of each of these isomers will be considered separately.

Reaction Mechanism: Free-Radical Halogenation

The monochlorination of this compound proceeds via a classic free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

Figure 1: General mechanism of free-radical chlorination.

Analysis of Starting Materials: Stereoisomers of this compound

This compound has two stereoisomers:

-

cis-1,3,5-trimethylcyclohexane: All three methyl groups are on the same face of the cyclohexane (B81311) ring. In its most stable chair conformation, all three methyl groups occupy equatorial positions to minimize steric strain.

-

trans-1,3,5-trimethylcyclohexane: One methyl group is on the opposite face of the ring relative to the other two. The most stable chair conformation has two methyl groups in equatorial positions and one in an axial position.

The specific stereoisomer of the starting material dictates the number and types of unique hydrogen atoms available for substitution, thus influencing the resulting product mixture.

Monochlorination Products of cis-1,3,5-trimethylcyclohexane

In the most stable chair conformation of cis-1,3,5-trimethylcyclohexane (all methyl groups equatorial), there are four distinct types of hydrogen atoms that can be substituted.

Methodological & Application

1,3,5-Trimethylcyclohexane: A Versatile Solvent for Organic Synthesis

FOR IMMEDIATE RELEASE

Application Note & Protocol

Cupertino, CA – December 21, 2025 – 1,3,5-Trimethylcyclohexane (B44294), a cycloalkane derivative, is emerging as a versatile and advantageous solvent for a range of organic reactions. Its unique physical and chemical properties, including a moderate boiling point, low polarity, and relatively low toxicity, make it a suitable medium for various synthetic transformations, particularly in polymerization and catalysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a solvent.

Physicochemical Properties

This compound is a colorless, flammable liquid with a distinct odor.[1][2] Its properties as a solvent are largely dictated by its non-polar nature and its saturated cyclic structure. A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [1][3] |

| Molecular Weight | 126.24 g/mol | [3] |

| Boiling Point | 138-140 °C | [2] |

| Melting Point | -74 °C | [2] |

| Density | 0.769 g/mL at 25 °C | [2] |

| Refractive Index | 1.424 | [2] |

| Flash Point | 23 °C | [2] |

| CAS Number | 1795-27-3 | [2] |

Applications in Organic Synthesis

While detailed, citable examples in a broad range of named organic reactions remain somewhat niche, the primary documented application of this compound as a solvent is in the field of polymerization , particularly with Ziegler-Natta catalysts. Its inertness and ability to dissolve non-polar monomers and catalysts make it a suitable reaction medium.

Ziegler-Natta Polymerization of Olefins

This compound can be employed as a solvent in the Ziegler-Natta polymerization of α-olefins, such as ethylene (B1197577) and propylene. The solvent's role is to dissolve the monomer and the catalyst components, facilitating the polymerization process to yield high-density and linear low-density polyolefins.

Logical Workflow for Ziegler-Natta Polymerization

Caption: General workflow for Ziegler-Natta polymerization using this compound as a solvent.

Experimental Protocols

Due to the limited availability of detailed, peer-reviewed protocols specifically citing this compound as the solvent, the following is a generalized protocol for Ziegler-Natta polymerization of ethylene, adapted from typical procedures for hydrocarbon solvents. Researchers should optimize conditions for their specific catalyst system and equipment.

General Protocol for Ethylene Polymerization using a Ziegler-Natta Catalyst

Materials:

-

This compound (anhydrous, deoxygenated)

-

Ethylene (polymerization grade)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (B1256330) (Al(C₂H₅)₃)

-

Methanol (B129727) (for quenching)

-

Hydrochloric acid (dilute aqueous solution)

-

Nitrogen or Argon (high purity)

Equipment:

-

Jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and injection port.

-

Schlenk line or glovebox for inert atmosphere operations.

-

Syringes and cannulas for transfer of air-sensitive reagents.

-

Filtration apparatus.

-

Vacuum oven for drying.

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove all traces of oxygen and moisture.

-